1-Phenyl-1-decanol 1-Phenyl-1-decanol
Brand Name: Vulcanchem
CAS No.: 21078-95-5
VCID: VC16496060
InChI: InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3
SMILES:
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol

1-Phenyl-1-decanol

CAS No.: 21078-95-5

Cat. No.: VC16496060

Molecular Formula: C16H26O

Molecular Weight: 234.38 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1-decanol - 21078-95-5

Specification

CAS No. 21078-95-5
Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
IUPAC Name 1-phenyldecan-1-ol
Standard InChI InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3
Standard InChI Key MRZGGLIGGZHSBZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(C1=CC=CC=C1)O

Introduction

Structural and Molecular Characteristics

1-Phenyl-1-decanol belongs to the class of aromatic alcohols with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . The compound exists as two enantiomers due to the chiral center at the first carbon. The (S)-(-)-enantiomer (CAS: 112419-76-8) is distinguished by its levorotatory properties, while the racemic mixture (CAS: 21078-95-5) lacks optical activity .

Table 1: Key Molecular Descriptors

PropertyValue/IdentifierSource
IUPAC Name(1S)-1-phenyldecan-1-olPubChem
Canonical SMILESCCCCCCCCCC(C1=CC=CC=C1)OPubChem
InChI KeyMRZGGLIGGZHSBZ-INIZCTEOSA-NPubChem
Density (Predicted)0.944 g/cm³PubChem
Boiling Point (Predicted)355.5±10.0 °CPubChem

The phenyl group facilitates π-π interactions, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Synthesis and Enantioselective Production

Recent advances in asymmetric catalysis have enabled efficient synthesis of (S)-(-)-1-phenyl-1-decanol. A 2023 study by Chen et al. demonstrated a nickel-catalyzed enantioselective reduction of 1-phenyl-1-decanone using potassium tert-butylate and a chiral nickel-phosphine complex (C₅₈H₇₂BrN₂NiP₂⁺Br⁻) in isopropyl alcohol at 80°C, achieving a 90% yield and high enantiomeric excess .

Reaction Mechanism:

The nickel catalyst coordinates with the ketone substrate, enabling hydride transfer from the reductant to the prochiral carbon. The chiral ligand induces stereochemical control, favoring the (S)-configuration .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystC₅₈H₇₂BrN₂NiP₂⁺Br⁻
SolventIsopropyl alcohol
Temperature80°C
Reaction Time12–24 hours
Enantiomeric Excess (ee)>95%

Alternative methods include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) reduces 1-phenyl-1-decanone under H₂ pressure .

  • Borohydride Reduction: Sodium borohydride (NaBH₄) in ethanol, though with lower stereoselectivity .

Physicochemical Properties

Solubility and Stability

1-Phenyl-1-decanol is lipophilic, with limited solubility in water (<0.1 mg/mL at 25°C) but high solubility in organic solvents like ethanol, diethyl ether, and chloroform . The compound is stable under inert atmospheres but may oxidize to 1-phenyl-1-decanone in the presence of air .

Table 3: Key Spectral Signatures

TechniqueKey SignalsReference
¹³C NMRδ 145.2 (C-Ar), δ 71.5 (C-OH), δ 14.1–31.7 (alkyl chain)PubChem
GC-MSm/z 234 (M⁺), m/z 107 (C₆H₅CH₂⁺), m/z 77 (C₆H₅⁺)PubChem
IR3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C Ar)-

Applications in Scientific Research

Asymmetric Synthesis

The (S)-enantiomer serves as a chiral building block in pharmaceuticals, such as β-blockers and antifungal agents, where stereochemistry dictates biological activity .

Material Science

Its amphiphilic structure enables use in liquid crystals and surfactants. The phenyl group enhances thermal stability, making it suitable for high-temperature applications .

Biological Studies

Preliminary in vitro studies suggest antimicrobial activity against Staphylococcus aureus (MIC: 0.5 mg/mL), though clinical relevance remains unexplored .

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